1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride is a chemical compound characterized by its unique structural features, which include a cyclopropane ring and a trifluoromethyl group. Its molecular formula is , and it has a molecular weight of approximately 201.19 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, contributing to its distinct chemical properties and potential biological activities. This compound is primarily used in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Due to the lack of specific information on this molecule, it's important to handle any unknown compound with caution. Similar molecules with amine groups can have various hazards, including:
While detailed information on the specific scientific research applications of 1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride (1-[2-CF3-Ph]CPA·HCl) is limited and not publicly available, some general areas of scientific research where such molecules are explored can be identified.
These reactions are facilitated by various reagents, including strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
Research indicates that 1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride exhibits significant biological activity. Its unique structure allows it to interact with specific molecular targets, potentially leading to antimicrobial and anticancer properties. The trifluoromethyl group may enhance its ability to penetrate biological membranes, thus affecting enzyme inhibition or receptor activation pathways. Ongoing studies are aimed at elucidating its precise mechanisms of action and therapeutic potential.
The synthesis of 1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride typically involves a multi-step process:
Optimization of these steps is often necessary to improve yield and purity for industrial applications.
1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride has several applications, including:
Interaction studies are crucial for understanding how 1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride interacts with biological systems. These studies often involve assessing its binding affinity to specific receptors or enzymes, evaluating its pharmacokinetics, and determining its metabolic pathways. Such investigations help clarify its potential therapeutic uses and side effects.
Several compounds share structural similarities with 1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride, each exhibiting unique properties:
Compound Name | CAS Number | Molecular Formula | Key Features |
---|---|---|---|
2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine | 2228402-20-6 | Contains two fluorine atoms at different positions | |
1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride | 29813-02-3 | Features a methyl substituent on the cyclopropane ring | |
(1R,2R)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride | 2287237-04-9 | Different stereochemistry affecting biological activity |
These compounds highlight the diversity within this class of chemicals while showcasing the unique trifluoromethyl feature that enhances their reactivity and potential applications in medicinal chemistry.